N-Phenyl-N-thienylacetamide
Description
N-Phenyl-N-thienylacetamide is a substituted acetamide featuring both phenyl and thienyl (thiophene-derived) groups attached to the nitrogen atom of the acetamide backbone. The phenyl group contributes aromatic stability, while the thienyl moiety introduces electron-rich heterocyclic characteristics, influencing reactivity, solubility, and biological activity .
Properties
CAS No. |
19320-17-3 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-phenyl-N-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H11NOS/c1-10(14)13(12-8-5-9-15-12)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI Key |
NSWHPDKDCAZMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Phenylacetamide (Acetanilide)
Key Data :
Comparison :
N-Phenylacetamide lacks the thienyl substituent, resulting in reduced steric bulk and electronic complexity. Its toxicity limits pharmaceutical use, whereas the thienyl analog’s heterocyclic structure may improve target selectivity in medicinal chemistry .
N-(Thiophen-2-ylmethyl)acetamide
Key Data :
Comparison :
The thiophen-2-ylmethyl group in this compound provides a flexible linker, whereas this compound’s direct thienyl attachment may restrict conformational flexibility, impacting binding interactions in biological systems .
N-Substituted 2-Phenylacetamides
Examples :
- N-(4-Nitrophenyl)-2-phenylacetamide : Reacts with benzyl chloride under phase-transfer catalysis, yielding alkylated products .
- N-[2-(Diethylamino)ethyl]-2-phenylacetamide: Contains a basic diethylaminoethyl group, enhancing solubility in polar solvents .
Comparison: this compound’s thienyl group may reduce basicity compared to aminoethyl derivatives but increase lipophilicity, affecting membrane permeability in drug candidates .
Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide)
Key Data :
Comparison :
The piperidinyl-phenethyl group in acetyl fentanyl is critical for opioid receptor binding, whereas the thienyl substituent in this compound might favor interactions with other targets (e.g., serotonin receptors) .
Data Gaps and Research Opportunities
- Physicochemical Data : Melting points, solubility, and spectroscopic profiles (IR, NMR) for this compound are absent in the evidence.
- Toxicological Studies : Analogous compounds like acetanilide (toxic) and acetyl fentanyl (controlled) highlight the need for safety evaluations .
- Applications: Potential as a monomer (cf. 3-chloro-N-phenyl-phthalimide in polymer synthesis ) or pharmacophore warrants exploration.
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